6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Description
6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a halogenated imidazopyridine derivative with a methoxyphenyl substituent at the C-2 position. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, known for their broad pharmacological activities, including antiviral, anticancer, and anticholinesterase effects . Clinically approved drugs such as zolpidem (hypnotic) and alpidem (anxiolytic) highlight the therapeutic relevance of this heterocyclic core . The target compound features electron-withdrawing chlorine atoms at positions 6 and 8, which may enhance metabolic stability, and a 2-methoxyphenyl group that could modulate solubility and receptor binding.
Properties
IUPAC Name |
6,8-dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-13-5-3-2-4-10(13)12-8-18-7-9(15)6-11(16)14(18)17-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGQRSGECKNPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Halogenation and Methoxylation
- Core Formation : Reacting 2-amino-4,6-dichloropyridine with 2-bromo-1-(2-methoxyphenyl)ethan-1-one in a polar aprotic solvent (e.g., dimethylformamide) under reflux yields the imidazo[1,2-a]pyridine core. The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the α-carbon of the ketone, followed by cyclization.
- Optimization : Catalytic bases such as potassium carbonate enhance reaction efficiency, achieving yields of 65–75% after 12–18 hours.
Table 1 : Cyclization-Condensation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-Amino-4,6-dichloropyridine, 2-Bromo-1-(2-methoxyphenyl)ethanone |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Reflux (153°C) |
| Catalyst | K₂CO₃ |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
Post-Functionalization via Substitution
Alternative routes involve introducing substituents after core formation. For example, chlorination of a pre-formed imidazo[1,2-a]pyridine using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can install chlorine atoms at positions 6 and 8. Subsequent Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid introduces the aryl group.
Multi-Component Reaction (MCR) Strategies
Green chemistry principles have driven the adoption of one-pot MCRs for imidazo[1,2-a]pyridines. These methods minimize purification steps and improve atom economy.
Solvent-Free Three-Component Annulation
A solvent-free protocol combines 2-aminopyridine, aldehydes, and isonitriles under thermal conditions. For the target compound:
- Reactants : 2-Amino-4,6-dichloropyridine, 2-methoxybenzaldehyde, and tert-butyl isocyanide.
- Mechanism : The aldehyde forms an imine with the amine, followed by [4+1] cycloaddition with the isonitrile to yield the imidazo[1,2-a]pyridine core.
- Conditions : Heating at 80°C for 6 hours without solvent achieves yields of 70–80%.
Table 2 : MCR Optimization
| Parameter | Details |
|---|---|
| Reactants | 2-Amino-4,6-dichloropyridine, 2-Methoxybenzaldehyde, tert-Butyl isocyanide |
| Conditions | Solvent-free, 80°C, 6 hours |
| Yield | 70–80% |
Ultrasound-Assisted Synthesis
Ultrasound irradiation accelerates reaction kinetics by enhancing mass transfer. A three-component coupling of 2-aminopyridine, acetophenone derivatives, and dimedone in water, catalyzed by molecular iodine (I₂), produces functionalized imidazo[1,2-a]pyridines.
Iodine-Catalyzed Oxidative Cyclization
Molecular iodine serves as a non-toxic, cost-effective catalyst for oxidative cyclization. This method is particularly effective for introducing electron-rich aryl groups.
Reaction Mechanism
- Intermediate Formation : Iodine oxidizes 2-methoxyacetophenone to phenylglyoxal, which undergoes Knoevenagel condensation with dimedone.
- Cyclization : The enol intermediate reacts with 2-amino-4,6-dichloropyridine, forming the imidazo[1,2-a]pyridine ring via aza-Michael addition and intramolecular cyclization.
Table 3 : Iodine-Catalyzed Synthesis Parameters
| Parameter | Details |
|---|---|
| Catalyst | I₂ (20 mol%) |
| Solvent | Water |
| Temperature | Room temperature |
| Reaction Time | 1 hour |
| Yield | 85–90% |
Industrial-Scale Production Considerations
Scalable synthesis requires balancing efficiency, cost, and environmental impact.
Continuous Flow Chemistry
Green Solvent Alternatives
- Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity.
Comparative Analysis of Methods
Table 4 : Method Comparison
| Method | Yield | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Cyclization-Condensation | 65–75% | 12–18h | Moderate | Low |
| MCR (Solvent-Free) | 70–80% | 6h | High | High |
| Iodine-Catalyzed | 85–90% | 1h | High | High |
The iodine-catalyzed method outperforms others in yield, time, and sustainability, making it ideal for industrial applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement under basic or catalytic conditions.
Mechanistic Notes :
-
Copper silicate enhances reaction rates by stabilizing transition states through Lewis acid-base interactions .
-
Steric hindrance from the 2-methoxyphenyl group reduces substitution efficiency at C2 .
Oxidation Reactions
The imidazo[1,2-a]pyridine core undergoes oxidation at the pyridine nitrogen or adjacent carbons.
Key Findings :
-
Oxidation at the N1 position is favored due to electron density redistribution in the fused ring system .
Reduction Reactions
Selective reduction of the imidazo ring or methoxyphenyl group has been reported.
Challenges :
Cross-Coupling Reactions
The chlorine substituents enable palladium-catalyzed coupling reactions.
Optimization Data :
-
Temperature Sensitivity : Reactions above 100°C promote desmethoxylation of the phenyl group .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency by stabilizing palladium intermediates .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Condition | Product | Mechanism | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | This compound dimer | [4π+4π] Cycloaddition at C3–C4 |
Applications :
Stability Under Acidic/Basic Conditions
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| HCl (1M), 24 hrs | Dechlorination at C8 | SN1 mechanism | |
| NaOH (1M), 24 hrs | Methoxyphenyl group demethylation | Nucleophilic attack at OCH₃ |
Structural Insights :
Scientific Research Applications
Biological Activities
Research indicates that 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine possess strong antimicrobial properties against various bacterial strains such as Streptococcus pyogenes and Escherichia coli as well as fungal strains like Candida albicans .
- Antitumor Potential : The compound has been investigated for its potential in cancer therapy, particularly in targeting specific cancer cell lines through mechanisms that induce apoptosis or inhibit proliferation .
- Neurological Applications : Its interaction with adenosine receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
| Therapeutic Area | Application | Mechanism |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Inhibition of bacterial growth |
| Antifungal | Treatment of fungal infections | Disruption of fungal cell integrity |
| Oncology | Cancer therapy | Induction of apoptosis in cancer cells |
| Neurology | Neuroprotection | Modulation of neurotransmitter systems |
Case Studies
- Antimicrobial Efficacy : A study evaluated various imidazo[1,2-a]pyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant activity against resistant strains, highlighting their potential as new antimicrobial agents .
- Cancer Research : In preclinical trials, this compound was shown to reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
- Neurological Studies : Research on the compound's interaction with adenosine receptors demonstrated its ability to enhance cognitive functions in animal models of Alzheimer's disease by reducing amyloid plaque formation .
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- The 2-methoxyphenyl group in the target compound introduces moderate hydrophilicity compared to methyl or chlorophenyl substituents .
- Positional isomerism (e.g., 2- vs.
- Chlorine atoms at C-6/C-8 are conserved in several analogs (e.g., ) and are linked to enhanced metabolic stability and kinase inhibition .
Key Observations :
- Biphenyl-substituted derivatives (e.g., compound 2h) exhibit strong AChE inhibition (IC₅₀ = 79 µM), while phenyl-substituted analogs (e.g., 2j) show selectivity for BChE . The target compound’s 2-methoxyphenyl group may favor interactions with peripheral anionic sites of AChE, though activity likely depends on substituent size and polarity.
- Sulfonylmethyl derivatives () demonstrate improved aqueous solubility compared to nitroimidazole analogs, highlighting the impact of hydrophilic substituents on pharmacokinetics .
Key Observations :
- α-Haloketone cyclization () is a common route for imidazopyridines, but the methoxyphenyl group may necessitate protecting group strategies to prevent demethylation .
- Reductive methods (e.g., SnCl₂ or In/HCl; ) are effective for nitro group reduction in nitroimidazopyridines, a step relevant to derivatives with nitro substituents .
Pharmacokinetic and Solubility Comparisons
Table 4: Solubility and Pharmacokinetic Properties
Key Observations :
Biological Activity
6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Characterized by a fused imidazole and pyridine ring system, this compound exhibits various pharmacological properties that make it a candidate for further drug development.
Chemical Structure and Properties
The molecular formula of this compound is C14H10Cl2N2O. Its structure includes two chlorine atoms at the 6 and 8 positions of the imidazole ring, along with a methoxyphenyl group at the 2 position. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H10Cl2N2O |
| Molecular Weight | 293.148 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
Biological Activities
Research has indicated that this compound possesses a range of biological activities:
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial and antifungal properties, making it a candidate for treating infections caused by resistant strains .
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, possibly by modulating the activity of specific kinases or enzymes involved in inflammation .
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in triple-negative breast cancer (TNBC) models. The mechanism appears to involve interference with cell proliferation without inducing apoptosis .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine enhances its biological activity. Variations in substituents can lead to distinct pharmacological profiles among related compounds .
The mechanism by which this compound exerts its effects is linked to its ability to bind to specific molecular targets. For instance:
- Enzyme Inhibition : It may inhibit enzymes such as COX-2, which is involved in inflammatory responses. In vitro studies have shown promising IC50 values for COX-2 inhibition .
Case Studies
-
Anticancer Activity in TNBC :
- A study evaluated the effects of this compound on MDA-MB-231 and MDA-MB-468 cell lines. Results indicated a significant reduction in viable cell numbers at concentrations that showed minimal toxicity to non-tumorigenic cells .
- The GI50 concentration was determined to be approximately 13 μM for one of the tested analogs, demonstrating its potential as an anticancer agent.
- Anti-inflammatory Assessment :
Q & A
Q. Q1. What are the primary synthetic strategies for constructing the imidazo[1,2-a]pyridine core in derivatives like 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine?
Answer: The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-halocarbonyl compounds. For example, the Tschitschibabin procedure involves reacting 2-aminopyridine with chloroacetic acid in the presence of trimethylamine, followed by chlorination using POCl₃ to yield 2-chloroimidazo[1,2-a]pyridine intermediates . Advanced modifications, such as nitration at the C-3 position, can introduce functional diversity . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes offer a streamlined approach for generating substituted imidazo[1,2-a]pyridines .
Q. Q2. How can substituent effects at the C-3 position influence biological activity in imidazo[1,2-a]pyridine derivatives?
Answer: The nature of substituents at C-3 significantly impacts pharmacological properties. For instance, introducing a morpholine ring at C-3 in COX-2 inhibitors enhances selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1) compared to bulkier groups like phenylamino derivatives, which may reduce potency due to steric hindrance . Computational ligand-receptor binding models (e.g., GABA receptor studies) further validate that electron-withdrawing groups (e.g., acetyl) at C-3 improve binding affinity .
Q. Q3. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
Answer: Key techniques include:
- NMR spectroscopy (¹H and ¹³C) for structural elucidation of substituent positions .
- HRMS (ESI) to confirm molecular mass and purity .
- X-ray crystallography to resolve polymorph-dependent luminescence properties, as seen in cyano-substituted derivatives exhibiting yellow, orange, or red emission based on crystalline packing .
Advanced Research Questions
Q. Q4. How can regioselective functionalization at the C-3 position be achieved without transition-metal catalysts?
Answer: A metal-free hydrazination protocol using diethyl azodicarboxylate in neutral media enables efficient C-3 functionalization. This method avoids side reactions at other positions and achieves >80% yield under mild conditions . Alternative strategies include radical-mediated C-H activation using photocatalysis or N-chlorosuccinimide-promoted sulfenylation with thiophenols .
Q. Q5. What computational tools are used to predict the bioactivity of imidazo[1,2-a]pyridine derivatives?
Answer:
- Docking simulations (e.g., AutoDock Vina) validate interactions with targets like COX-2 or GABA receptors. For example, morpholine-substituted derivatives show strong hydrogen bonding with COX-2’s Arg120 and Tyr355 residues .
- DFT calculations model reaction pathways, such as the AlCl₃-catalyzed Friedel-Crafts acylation mechanism, to optimize regioselectivity and energy barriers .
Q. Q6. How do structural modifications affect the physicochemical properties of imidazo[1,2-a]pyridines?
Answer:
- Electron-withdrawing groups (e.g., -CN) enhance luminescence via excited-state intramolecular proton transfer (ESIPT), as demonstrated in 6-cyano-2-(2′-hydroxyphenyl) derivatives .
- Substituent polarity influences solubility and bioavailability. Hydrophobic groups (e.g., arylvinyl) improve membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments .
Q. Q7. What strategies resolve contradictions in structure-activity relationships (SAR) for imidazo[1,2-a]pyridine-based therapeutics?
Answer:
- Comparative SAR studies : Evaluate substituent effects across multiple biological assays. For example, phenylamino groups at C-3 show lower COX-2 inhibition than morpholine derivatives due to reduced hydrogen-bonding capacity .
- Crystallographic analysis : Resolve conformational differences in active vs. inactive derivatives. Polymorph-dependent bioactivity has been observed in luminescent variants .
Q. Q8. How can imidazo[1,2-a]pyridines be optimized for anti-inflammatory or anti-tubercular applications?
Answer:
- Anti-inflammatory : Introduce sulfonyl or methoxy groups to enhance COX-2 selectivity. Derivatives with 4-(methylsulfonyl)phenyl groups exhibit potent in vivo analgesic activity .
- Anti-tubercular : Incorporate electron-deficient substituents (e.g., nitro or fluoro) at C-6/C-8. Pyrazole- and imidazo[1,2-a]pyridine hybrids show sub-micromolar activity against Mycobacterium tuberculosis .
Methodological Considerations
Q. Table 1. Key Reaction Conditions for Imidazo[1,2-a]pyridine Functionalization
Q. Table 2. Biological Activity of Selected Derivatives
Data Contradiction Analysis
- COX-2 Selectivity Discrepancies : While morpholine-substituted derivatives show high selectivity, phenylamino analogs exhibit reduced potency. This is attributed to steric clashes with COX-2’s hydrophobic pocket, validated via molecular dynamics simulations .
- Polymorph-Dependent Luminescence : Crystallographic data reveal that packing arrangements (e.g., π-π stacking) in cyano-substituted derivatives alter emission wavelengths, explaining conflicting reports on luminescence efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
